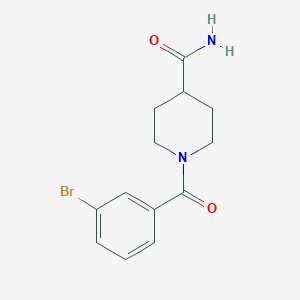
1-(3-bromobenzoyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromobenzoyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is a derivative of piperidine, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to interact with specific proteins in the body, leading to changes in their activity and function. This interaction can result in the inhibition of cancer cell growth or the prevention of protein aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(3-bromobenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been found to induce apoptosis, which is programmed cell death. It has also been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative diseases, the compound has been found to prevent protein aggregation, which is a hallmark of these diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-bromobenzoyl)-4-piperidinecarboxamide in lab experiments is its high purity and stability. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other compounds that can be used for similar purposes.
Future Directions
There are several future directions for the use of 1-(3-bromobenzoyl)-4-piperidinecarboxamide in scientific research. One direction is the development of more potent and selective derivatives of the compound for use in drug discovery. Another direction is the use of the compound in the study of protein-protein interactions and enzyme activity. Additionally, the compound could be used in the development of new diagnostic tools for cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(3-bromobenzoyl)-4-piperidinecarboxamide is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to produce high yields of pure compound, and it has been shown to have various biochemical and physiological effects. Although it has some limitations, its potential applications in drug discovery and development, chemical biology, and disease diagnosis make it a compound of interest for future research.
Synthesis Methods
The synthesis of 1-(3-bromobenzoyl)-4-piperidinecarboxamide involves the reaction of 3-bromobenzoyl chloride with piperidine in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure 1-(3-bromobenzoyl)-4-piperidinecarboxamide.
Scientific Research Applications
1-(3-bromobenzoyl)-4-piperidinecarboxamide has been used in various scientific research applications, including drug discovery and development. The compound has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been used as a tool in chemical biology to study protein-protein interactions and enzyme activity.
properties
IUPAC Name |
1-(3-bromobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-11-3-1-2-10(8-11)13(18)16-6-4-9(5-7-16)12(15)17/h1-3,8-9H,4-7H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGYZAQBPYZIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)carbonyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)
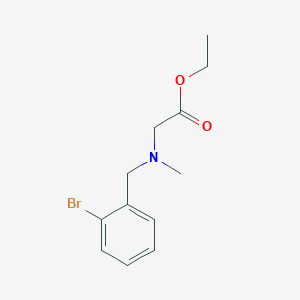
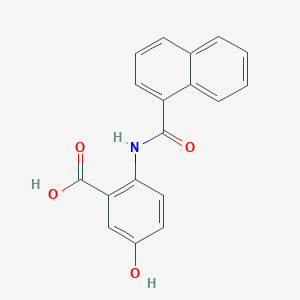
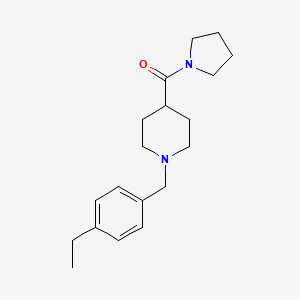
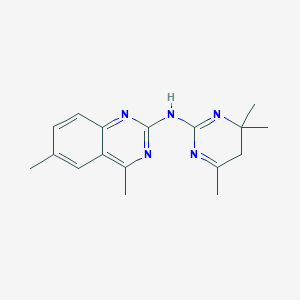
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)


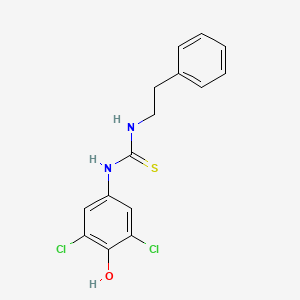
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5855793.png)